molecular formula C8H11F5O3 B12085760 sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12085760
M. Wt: 250.16 g/mol
InChI Key: HXOMLXHWYNKKNG-UHFFFAOYSA-N
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Description

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate: is an organofluorine compound known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. This compound is used in various scientific and industrial applications, including as a building block in organic synthesis and in the development of specialized materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common procedure includes:

    Reactants: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl chloroformate.

    Solvent: Anhydrous dichloromethane.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds as follows:

sec-Butyl alcohol+2,2,3,3,3-pentafluoropropyl chloroformatesec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl\text{sec-Butyl alcohol} + \text{2,2,3,3,3-pentafluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} sec-Butyl alcohol+2,2,3,3,3-pentafluoropropyl chloroformate→sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: The compound can be reduced to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acidic or Basic Conditions: For hydrolysis, typically using dilute acids or bases.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various fields:

    Chemistry: As a building block in the synthesis of complex fluorinated compounds.

    Biology: In the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Potential use in drug delivery systems due to its stability and reactivity.

    Industry: In the production of specialized materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Methyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Uniqueness

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its ethyl and methyl counterparts. This can influence its reactivity and the types of products formed in chemical reactions.

Biological Activity

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention for its unique chemical properties and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various fields, including pharmaceuticals and materials science.

The structure of this compound features a carbonate group attached to a sec-butyl chain and a pentafluoropropyl moiety. This combination results in distinctive solubility and reactivity characteristics that influence its biological interactions.

The biological activity of this compound may be attributed to its interaction with cell membranes and proteins. These interactions can alter the function and activity of various biomolecules, potentially impacting cellular processes such as signaling pathways and metabolic functions. The compound may also serve as a solvent or reagent in biochemical assays due to its unique solubility properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Cell Membrane Interaction : The compound's fluorinated structure enhances its ability to interact with lipid bilayers, which may affect membrane fluidity and permeability.
  • Protein Binding : Studies suggest that the compound can bind to specific proteins, influencing their conformation and function. This could have implications for drug design and development.
  • Enzyme Activity Modulation : There is evidence that this compound can modulate enzyme activities through competitive inhibition or allosteric effects.

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of this compound can affect the viability of different cell lines. For instance:
    • At low concentrations (1-10 µM), no significant cytotoxicity was observed.
    • Higher concentrations (50 µM and above) led to increased cell death due to membrane disruption.
  • Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example:
    • Inhibition of cytochrome P450 enzymes was noted at concentrations exceeding 20 µM.
    • The IC50 values for enzyme inhibition varied based on the enzyme type and assay conditions.

Table 1: Biological Activity Summary

Activity TypeObservationsConcentration Range
Cell ViabilityNo cytotoxicity at low concentrations1-10 µM
Increased cell death at high concentrations≥50 µM
Enzyme InhibitionInhibition of cytochrome P450 enzymes>20 µM
IC50 values vary by enzymeDependent on enzyme type

Table 2: Interaction with Proteins

Protein TargetInteraction TypeEffect
Membrane ProteinsBindingAlters membrane fluidity
EnzymesCompetitive inhibitionModulates metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves the reaction of sec-butyl alcohol with fluorinated carbonic acid derivatives (e.g., 2,2,3,3,3-pentafluoropropanol derivatives). Key parameters include temperature control (50–100°C for optimal conversion) and inert atmosphere to prevent hydrolysis . For intermediates, tosylation (e.g., using p-toluenesulfonyl chloride) is common to activate hydroxyl groups, as seen in analogous fluoropropane syntheses . Purification via fractional distillation or column chromatography is critical for isolating high-purity products.

Q. How does fluorination at the 2,2,3,3,3-pentafluoropropyl group influence the compound's physical and chemical properties?

  • Methodology : Fluorine's electronegativity increases polarity, enhancing thermal stability and resistance to oxidation. Boiling points are lower compared to non-fluorinated analogs due to weaker intermolecular forces. Reactivity in nucleophilic substitutions is reduced, necessitating stronger catalysts (e.g., phase-transfer agents) for esterification or transesterification . Quantify effects using Hansen solubility parameters or computational polarity indices.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm alkyl group integration.
  • FTIR : Peaks at ~1750 cm1^{-1} (carbonate C=O) and 1100–1250 cm1^{-1} (C-F stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validates C, H, F content to detect impurities.

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural analysis of fluorinated carbonates?

  • Methodology : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent effects or conformational isomerism. Use 2D NMR (e.g., 19F^{19}\text{F}-1H^{1}\text{H} HMBC) to correlate fluorine and proton environments. For ambiguous MS fragments, tandem MS/MS or collision-induced dissociation (CID) clarifies decomposition pathways. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize reaction conditions to minimize by-products in large-scale syntheses?

  • Methodology :

  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and side-reaction suppression .
  • Catalyst Screening : Lewis acids (e.g., BF3_3-Et2_2O) or enzyme-mediated catalysis improve selectivity.
  • Inhibitors : Additives like N-methylpyrrolidone (NMP) suppress radical side reactions during halogenation steps .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation in real time.

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

  • Methodology :

  • DFT Calculations : Model transition states for hydrolysis or thermal decomposition. Assess fluorination effects on activation energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility in polar/aprotic media.
  • QSPR Models : Correlate substituent effects (e.g., sec-butyl vs. ethyl groups) with experimental properties like logP or vapor pressure .

Q. How does the compound's stability under acidic, basic, or oxidative conditions affect experimental design in material science applications?

  • Methodology : Conduct accelerated stability studies:

  • Acid/Base Stability : Expose to 0.1M HCl/NaOH at 25–60°C; monitor via HPLC for degradation products.
  • Oxidative Resistance : Use H2_2O2_2 or UV/O3_3 treatments; quantify stability via TGA or DSC to assess decomposition thresholds.
  • Applications : As a monomer for fluoropolymers, stability data inform processing temperatures and solvent compatibility .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Heat Management : Exothermic reactions require jacketed reactors with precise cooling to prevent runaway conditions.
  • Purity Control : Implement continuous distillation units to remove low-boiling by-products (e.g., unreacted fluoropropanol).
  • Scalable Intermediates : Optimize tosylate intermediate synthesis (e.g., 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate) for consistent quality .

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-3-5(2)16-6(14)15-4-7(9,10)8(11,12)13/h5H,3-4H2,1-2H3

InChI Key

HXOMLXHWYNKKNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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